molecular formula C16H16Cl2N2O2 B12457753 4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide

4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide

Cat. No.: B12457753
M. Wt: 339.2 g/mol
InChI Key: AFXMJNAWLGALTL-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are commonly used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group and a pyridinyl group, which contribute to its herbicidal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.

    Coupling with the pyridinyl group: The intermediate is then reacted with 3-methyl-2-pyridinecarboxylic acid or its derivatives in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide has several scientific research applications, including:

    Agricultural Chemistry: Used as a herbicide to control broadleaf weeds in crops.

    Biological Studies: Investigated for its effects on plant physiology and biochemistry.

    Medicinal Chemistry:

    Environmental Science: Studied for its environmental impact and degradation pathways.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets in plants. It disrupts the normal growth processes by mimicking plant hormones, leading to uncontrolled growth and eventual death of the weed. The exact molecular pathways and targets may vary depending on the specific plant species.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.

    Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative used as a herbicide.

Uniqueness

4-(2,4-Dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide is unique due to its specific combination of the dichlorophenoxy and pyridinyl groups, which may confer distinct herbicidal properties and selectivity compared to other phenoxy herbicides.

Properties

Molecular Formula

C16H16Cl2N2O2

Molecular Weight

339.2 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide

InChI

InChI=1S/C16H16Cl2N2O2/c1-11-4-2-8-19-16(11)20-15(21)5-3-9-22-14-7-6-12(17)10-13(14)18/h2,4,6-8,10H,3,5,9H2,1H3,(H,19,20,21)

InChI Key

AFXMJNAWLGALTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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